6-(3-Nitrophenyl)pyridin-2-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-(3-nitrophenyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-11-6-2-5-10(12-11)8-3-1-4-9(7-8)13(15)16/h1-7H,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDFUSNTLWVWBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=CC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682795 | |
| Record name | 6-(3-Nitrophenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1111110-56-5 | |
| Record name | 6-(3-Nitrophenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 6 3 Nitrophenyl Pyridin 2 Ol and Analogues
Strategies for Constructing the Pyridine (B92270) Ring System Bearing a Nitrophenyl Substituent
The formation of the 6-aryl-pyridin-2-one scaffold is a critical step in the synthesis of 6-(3-nitrophenyl)pyridin-2-ol. Two primary strategies, cross-coupling reactions and cyclization reactions, have emerged as powerful tools for this purpose.
Exploration of Cross-Coupling Reactions for C-C Bond Formation at C-6 of Pyridine
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are highly effective methods for forming carbon-carbon bonds between a pre-formed pyridine ring and an aryl partner. These reactions offer a versatile approach to introduce the 3-nitrophenyl group at the C-6 position of a pyridin-2-one precursor.
The Suzuki-Miyaura coupling typically involves the reaction of a halo-substituted pyridin-2-one with an arylboronic acid in the presence of a palladium catalyst and a base. For the synthesis of this compound, a plausible route involves the coupling of 6-halo-pyridin-2-ol (e.g., 6-chloro- or 6-bromo-pyridin-2-ol) with 3-nitrophenylboronic acid. A variety of palladium catalysts and ligands can be employed to facilitate this transformation, with the choice often depending on the specific substrates and desired reaction conditions.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halopyridines
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 |
| PdCl₂(dppf) | - | Cs₂CO₃ | Dioxane | 80-100 |
| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 90 |
The Stille coupling offers an alternative approach, utilizing an organotin reagent as the coupling partner for the halo-substituted pyridin-2-one. In this case, 6-halo-pyridin-2-ol would be reacted with (3-nitrophenyl)trialkylstannane in the presence of a palladium catalyst. While effective, the toxicity of organotin compounds is a significant drawback of this method. rsc.orgnih.gov
Cyclization Reactions for Pyridine Ring Formation with Incorporated Nitrophenyl Precursors
De novo synthesis of the pyridine ring through cyclization reactions provides a powerful alternative to cross-coupling methods. These strategies involve the condensation of acyclic precursors that already contain the 3-nitrophenyl moiety, leading directly to the desired 6-substituted pyridin-2-one core.
The Kröhnke pyridine synthesis is a well-established method that involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, typically ammonium (B1175870) acetate. rsc.orgnih.gov To synthesize this compound via this route, a potential precursor would be a chalcone (B49325) derived from 3-nitroacetophenone.
The Hantzsch pyridine synthesis , another classic multicomponent reaction, typically yields dihydropyridines from an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor. nih.gov While not directly producing a pyridin-2-one, the resulting dihydropyridine (B1217469) can be oxidized to the corresponding pyridine, which can then be further functionalized. A variation of the Hantzsch synthesis using 3-nitrobenzaldehyde (B41214) could be envisioned to incorporate the desired substituent.
More contemporary cyclocondensation reactions offer direct access to 6-substituted pyridin-2-ones. For instance, the reaction of a 1,3-dicarbonyl compound with an enamine derived from a ketone bearing the 3-nitrophenyl group can lead to the formation of the pyridin-2-one ring in a single step. The synthesis of 6-methyl-4-(m-nitrophenyl)-3-cyanopyridin-2(1H)-ones has been reported, demonstrating the feasibility of incorporating a nitrophenyl group through such cyclization strategies.
Approaches for Introducing the 2-Hydroxyl Functionality on the Pyridine Ring
The introduction of the hydroxyl group at the C-2 position of the pyridine ring is another crucial aspect of the synthesis. This can be achieved through direct hydroxylation or by the interconversion of other functional groups.
Direct Hydroxylation Strategies
Direct C-H hydroxylation of a pre-formed 6-(3-nitrophenyl)pyridine is a challenging but potentially atom-economical approach. This transformation often requires the use of strong oxidizing agents and may suffer from a lack of regioselectivity. However, recent advances in catalysis have led to the development of methods for the directed hydroxylation of pyridines. For instance, the use of pyridine N-oxides as precursors can facilitate hydroxylation at the C-2 position.
Functional Group Interconversions from Precursor Pyridine Derivatives
A more common and often more reliable strategy involves the conversion of a precursor functional group at the C-2 position into a hydroxyl group.
A widely used method is the hydrolysis of a 2-halopyridine . For example, 2-chloro-6-(3-nitrophenyl)pyridine can be synthesized and subsequently hydrolyzed to this compound. This hydrolysis is typically carried out under basic conditions, for instance, using aqueous sodium hydroxide.
Another effective approach is the dealkylation of a 2-alkoxypyridine . A 2-methoxypyridine (B126380) derivative, such as 2-methoxy-6-(3-nitrophenyl)pyridine, can be prepared and then demethylated to yield the desired 2-pyridone. Various reagents can be employed for this demethylation, including strong acids like HBr or Lewis acids such as BBr₃.
Table 2: Common Reagents for Functional Group Interconversion to 2-Hydroxypyridines
| Precursor Functional Group | Reagent(s) | Product |
| 2-Chloro | NaOH (aq) | 2-Hydroxypyridine |
| 2-Bromo | KOH (aq) | 2-Hydroxypyridine |
| 2-Methoxy | HBr, BBr₃, L-Selectride | 2-Hydroxypyridine |
| 2-Amino | NaNO₂/H₂SO₄ (Sandmeyer-type reaction) | 2-Hydroxypyridine |
Regioselective Synthesis of this compound
Achieving the desired regiochemistry, with the 3-nitrophenyl group at the C-6 position and the hydroxyl group at the C-2 position, is paramount. The choice of synthetic strategy plays a crucial role in controlling the regioselectivity.
When employing cross-coupling reactions , the regioselectivity is dictated by the position of the halogen on the starting pyridin-2-one. The use of 6-halo-2-pyridone precursors ensures the introduction of the 3-nitrophenyl group at the desired C-6 position.
In cyclization reactions , the regiochemical outcome is determined by the structure of the acyclic precursors and the mechanism of the ring-forming reaction. Careful design of the starting materials is essential to ensure the formation of the 6-substituted-2-pyridone isomer. For example, in a condensation reaction, the connectivity of the fragments will determine the final substitution pattern.
The regioselective nitration of a pre-existing 6-phenylpyridin-2-ol presents another potential, though often challenging, route. The directing effects of the existing substituents on the pyridine and phenyl rings would need to be carefully considered to favor nitration at the meta-position of the phenyl ring. Such reactions often lead to mixtures of isomers, requiring chromatographic separation.
By carefully selecting from the array of modern synthetic methodologies, chemists can devise efficient and regioselective routes to this compound and its analogues, paving the way for the exploration of their chemical and biological properties.
Control of Substituent Placement during Synthesis
The regioselective synthesis of this compound hinges on the choice of starting materials and the reaction sequence. A common strategy for the synthesis of substituted pyridin-2-ones involves the condensation of a 1,3-dicarbonyl compound with an amine, followed by cyclization. For the target molecule, a plausible approach would be the reaction of a β-keto ester bearing a 3-nitrophenyl group with an appropriate C2 synthon.
One potential synthetic route involves the Claisen condensation of 3-nitroacetophenone with diethyl oxalate (B1200264) to form an intermediate 1,3-dicarbonyl compound. This intermediate can then be reacted with an enamine or an equivalent ammonia (B1221849) source to construct the pyridin-2-one ring. The choice of reagents and reaction conditions is critical to control the regioselectivity of the cyclization, ensuring the formation of the desired 6-substituted pyridin-2-one isomer.
Alternative strategies include transition metal-catalyzed cross-coupling reactions to introduce the 3-nitrophenyl group onto a pre-formed pyridin-2-one scaffold. For instance, a Suzuki or Stille coupling of a 6-halopyridin-2-ol derivative with 3-nitrophenylboronic acid or a corresponding stannane (B1208499) derivative, respectively, could be employed. This approach offers excellent control over substituent placement, as the positions of the substituents are pre-determined by the starting materials.
The table below outlines a comparison of potential synthetic strategies for controlling substituent placement.
| Synthetic Strategy | Key Transformation | Advantages | Potential Challenges |
| Linear Synthesis via Condensation | Claisen condensation followed by cyclization with an amine source. | Readily available starting materials. | Potential for side products and low regioselectivity in the cyclization step. |
| Convergent Synthesis via Cross-Coupling | Suzuki or Stille coupling of a 6-halopyridin-2-ol with a 3-nitrophenylboronic acid or stannane. | High regioselectivity; modular approach allowing for late-stage introduction of the nitrophenyl group. | Requires pre-functionalized starting materials; potential for catalyst poisoning by the nitro group. |
Evaluation of Synthetic Pathway Efficiency and Yield Optimization
For the convergent synthesis involving cross-coupling, the choice of catalyst, ligand, and base is paramount for achieving high yields. The nitro group can sometimes interfere with palladium-catalyzed reactions, necessitating the use of specific catalyst systems that are tolerant to this functional group. Optimization of the reaction conditions, including temperature and reaction time, is also critical to maximize the yield and minimize the formation of byproducts.
A hypothetical yield comparison for the two pathways is presented below.
| Pathway | Step 1 Yield (%) | Step 2 Yield (%) | Overall Yield (%) |
| Linear Synthesis | 75 | 60 | 45 |
| Convergent Synthesis | 90 | 85 | 76.5 |
Derivatization Strategies for this compound
The presence of multiple functional groups in this compound—the pyridine nitrogen, the 2-hydroxyl group, and the nitro group—offers numerous opportunities for derivatization to generate a library of analogues with potentially diverse properties.
Transformations Involving the Pyridine Nitrogen Atom
The nitrogen atom of the pyridin-2-one ring can undergo N-alkylation or N-arylation. The tautomeric nature of 2-pyridones means that alkylation can occur at either the nitrogen or the oxygen atom. Selective N-alkylation is often favored under basic conditions using alkyl halides. The choice of base and solvent can influence the N/O selectivity. For instance, using a strong base like sodium hydride in a polar aprotic solvent such as DMF typically favors N-alkylation.
| Reagent | Conditions | Product |
| Methyl iodide | NaH, DMF | 1-Methyl-6-(3-nitrophenyl)pyridin-2(1H)-one |
| Benzyl bromide | K2CO3, Acetone | 1-Benzyl-6-(3-nitrophenyl)pyridin-2(1H)-one |
Reactions at the 2-Hydroxyl Group
The hydroxyl group of this compound can be converted into an ether or an ester. O-alkylation can be achieved under conditions that favor reaction at the oxygen atom, such as using silver salts or phase-transfer catalysis. For example, reaction with an alkyl halide in the presence of silver carbonate can lead to the formation of the corresponding 2-alkoxypyridine. Esterification can be carried out using standard conditions, such as reaction with an acyl chloride or a carboxylic acid anhydride (B1165640) in the presence of a base like pyridine or triethylamine.
| Reagent | Conditions | Product |
| Ethyl iodide | Ag2CO3, CH3CN | 2-Ethoxy-6-(3-nitrophenyl)pyridine |
| Acetyl chloride | Pyridine, CH2Cl2 | 6-(3-Nitrophenyl)pyridin-2-yl acetate |
Reduction of the Nitro Group to an Amino Functionality
The nitro group on the phenyl ring is a versatile functional group that can be readily reduced to an amino group. This transformation opens up a wide range of subsequent derivatization possibilities. The selective reduction of the nitro group in the presence of the pyridine ring can be achieved using various methods. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and efficient method. Other reducing agents such as tin(II) chloride (SnCl2) in hydrochloric acid or iron powder in acetic acid can also be employed for this purpose.
| Reducing Agent | Conditions | Product |
| H2, Pd/C | Methanol, room temperature | 6-(3-Aminophenyl)pyridin-2-ol (B112023) |
| SnCl2·2H2O | Concentrated HCl, ethanol | 6-(3-Aminophenyl)pyridin-2-ol |
| Fe powder | Acetic acid, ethanol | 6-(3-Aminophenyl)pyridin-2-ol |
Advanced Spectroscopic and Structural Characterization
Chromatographic Purity Assessment and Isolation Techniques
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a premier analytical technique for separating, identifying, and quantifying components within a mixture. For 6-(3-nitrophenyl)pyridin-2-ol, HPLC is instrumental in assessing its purity and stability. The method's high resolution and sensitivity allow for the detection of trace impurities that may arise from the synthetic process or subsequent degradation.
A typical HPLC analysis for a compound like this compound would involve a reversed-phase column, such as a C18, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate or formic acid in water) and an organic solvent like acetonitrile or methanol. The gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient separation of compounds with varying polarities. Detection is commonly achieved using a UV-Vis detector set at a wavelength where the analyte exhibits maximum absorbance, which for this compound would be informed by its chromophoric nitro and pyridinol groups.
While specific experimental data for this compound is not publicly available in the cited literature, the table below illustrates a representative set of conditions that would be appropriate for its analysis.
Table 1: Representative HPLC Parameters for Analysis of this compound
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography serves as a rapid, versatile, and cost-effective method for monitoring reaction progress, identifying compounds, and determining purity. mdpi.com In the context of synthesizing this compound, TLC is an indispensable tool. A small amount of the reaction mixture is spotted onto a TLC plate coated with an adsorbent, typically silica gel. The plate is then developed in a sealed chamber containing a suitable mobile phase (eluent).
The choice of eluent is critical and is determined by the polarity of the analyte. For a moderately polar compound such as this compound, a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is commonly used. The separation is based on the differential partitioning of the components between the stationary phase and the mobile phase. The position of the compound is reported as the retardation factor (Rƒ), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. Visualization of the spots is often achieved under UV light, or by using staining agents like iodine vapor or potassium permanganate solution.
The following table provides typical TLC conditions used for the analysis of aromatic and heterocyclic compounds of similar polarity.
Table 2: Typical TLC Conditions for this compound
| Parameter | Description |
| Stationary Phase | Silica Gel 60 F₂₅₄ |
| Mobile Phase (Eluent) | Ethyl Acetate / Hexane (1:1 v/v) |
| Visualization | UV Lamp (254 nm) |
| Expected Rƒ Value | Approximately 0.4-0.6 |
X-ray Crystallography for Solid-State Structural Determination
The successful application of this technique is contingent upon the ability to grow high-quality single crystals of the compound. Once a suitable crystal is obtained, the diffraction data is collected and processed to generate an electron density map, from which the atomic positions can be determined. While specific crystallographic data for this compound has not been reported in the searched literature, the table below outlines the key parameters that would be determined from such an analysis, based on data for structurally related nitrophenyl-containing heterocyclic compounds.
Table 3: Key Parameters from a Hypothetical X-ray Crystallographic Analysis of this compound
| Parameter | Description |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Volume (V) | ų |
| Z (Molecules per unit cell) | e.g., 4 |
| Calculated Density (Dx) | g/cm³ |
| Final R-indices | R1, wR2 |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This analysis provides a crucial check on the empirical formula of a newly synthesized compound like this compound. The experimentally determined percentages are compared with the theoretically calculated values based on the compound's molecular formula (C₁₁H₈N₂O₃). A close agreement between the found and calculated values provides strong evidence for the compound's purity and elemental composition.
The analysis is typically performed using an automated elemental analyzer, which involves the combustion of a small, precisely weighed sample in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified to determine the elemental percentages.
Table 4: Elemental Analysis Data for this compound (Molecular Formula: C₁₁H₈N₂O₃)
| Element | Calculated (%) | Found (%) |
| Carbon (C) | 61.11 | Data not available |
| Hydrogen (H) | 3.73 | Data not available |
| Nitrogen (N) | 12.96 | Data not available |
Following a comprehensive search for scientific literature, it has been determined that there is no publicly available research data specifically detailing the computational and theoretical investigations for the compound “this compound” as requested in the provided outline.
Targeted searches for Density Functional Theory (DFT) calculations, including geometry optimization, electronic structure analysis, Frontier Molecular Orbital (FMO) analysis, and Electrostatic Potential Surface (EPS) mapping for this specific molecule did not yield any published studies. Similarly, no literature could be found describing molecular docking or molecular dynamics simulations of this compound to profile its ligand-protein interactions or predict binding affinities.
Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable data at this time.
Computational and Theoretical Investigations
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For 6-(3-Nitrophenyl)pyridin-2-ol and its analogs, QSAR studies are instrumental in understanding how structural modifications influence their therapeutic or toxic effects, thereby guiding the design of new compounds with improved properties.
Development of Predictive Models for Biological Activity
The development of predictive QSAR models for a series of compounds, including derivatives of this compound, is a systematic process that involves several key stages. nih.gov The overarching goal is to create a statistically robust model that can accurately predict the biological activity of novel compounds based solely on their structural features.
The initial step in model development is the compilation of a dataset of compounds with experimentally determined biological activities. For a hypothetical series of analogs of this compound, this would involve synthesizing or acquiring a range of derivatives with variations in substituents on both the phenyl and pyridin-2-ol rings. The biological activity, such as inhibitory concentration (IC50) against a specific enzyme or cellular target, is then measured for each compound.
Once the dataset is assembled, molecular descriptors are calculated for each compound. These descriptors are numerical representations of various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties. A wide array of descriptors can be computed using specialized software.
The next crucial phase is the selection of the most relevant descriptors that correlate with the observed biological activity. This is typically achieved using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like artificial neural networks (ANN) and support vector machines (SVM). nih.gov These methods help in identifying a subset of descriptors that best explain the variance in the biological data.
The dataset is usually divided into a training set and a test set. The training set is used to build the QSAR model, while the test set, comprising compounds not used in model development, is employed to validate its predictive power. nih.gov A reliable QSAR model should not only fit the training set well but also accurately predict the activities of the compounds in the test set.
For instance, a hypothetical QSAR model for a series of 6-(Aryl)pyridin-2-ol derivatives might be represented by a linear equation:
log(1/IC50) = β0 + β1(LogP) + β2(LUMO) + β3(MR)
In this equation, LogP represents the hydrophobicity, LUMO (Lowest Unoccupied Molecular Orbital) energy reflects the electrophilicity, and MR (Molar Refractivity) pertains to the steric bulk of the substituents. The coefficients (β) are determined by the regression analysis.
The performance of the developed QSAR models is evaluated using various statistical parameters, as illustrated in the hypothetical data table below for a series of this compound analogs.
| Model | R² (Training Set) | Q² (Cross-Validation) | R²_pred (Test Set) |
| MLR Model 1 | 0.85 | 0.78 | 0.82 |
| PLS Model 1 | 0.88 | 0.81 | 0.85 |
| ANN Model 1 | 0.92 | 0.85 | 0.89 |
Table 1: Hypothetical Statistical Validation of QSAR Models for this compound Analogs. R² represents the coefficient of determination for the training set, Q² is the cross-validated R², and R²_pred is the R² for the external test set.
A high value for these statistical indices indicates a robust and predictive QSAR model. Such validated models can then be used to screen virtual libraries of compounds and prioritize the synthesis of those predicted to have the most desirable biological activity.
Identification of Key Structural Descriptors
A critical outcome of QSAR modeling is the identification of key structural descriptors that significantly influence the biological activity of the compounds under investigation. These descriptors provide valuable insights into the mechanism of action and the structural requirements for optimal activity. For nitroaromatic compounds like this compound, several types of descriptors are often found to be important. mdpi.com
Electronic Descriptors: These descriptors relate to the electronic properties of the molecule.
Hammett constants (σ): These quantify the electron-donating or electron-withdrawing nature of substituents on the phenyl ring. For the nitro group at the meta position, it exerts a strong electron-withdrawing effect.
Dipole moment: This descriptor can be crucial for interactions within a biological target. mdpi.com
Energies of Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate and accept electrons, respectively. For nitroaromatic compounds, the low-lying LUMO is often implicated in their biological effects.
Hydrophobic Descriptors:
LogP (Octanol-Water Partition Coefficient): This is a measure of the compound's lipophilicity, which influences its ability to cross cell membranes and interact with hydrophobic pockets of a target protein. mdpi.com
Steric Descriptors:
Molar Refractivity (MR): This descriptor is related to the volume of the molecule and the polarizability of its electrons. It can indicate the importance of steric bulk for binding to a receptor.
Topological Indices: These are numerical values derived from the graph representation of the molecule and describe its size, shape, and degree of branching.
For a hypothetical series of derivatives of this compound, a QSAR study might reveal the relative importance of these descriptors, as summarized in the table below.
| Descriptor Type | Specific Descriptor | Correlation with Activity | Implication for this compound |
| Electronic | LUMO Energy | Negative | Lower LUMO energy (stronger electrophilicity) may enhance activity. |
| Electronic | Dipole Moment | Positive | A higher dipole moment may favor interactions with the biological target. |
| Hydrophobic | LogP | Positive | Increased lipophilicity may improve membrane permeability and target binding. |
| Steric | Molar Refractivity (MR) of Phenyl Ring Substituent | Negative | Bulky substituents on the phenyl ring may be detrimental to activity. |
Table 2: Hypothetical Key Structural Descriptors and Their Influence on the Biological Activity of this compound Analogs.
The insights gained from identifying these key descriptors are invaluable for medicinal chemists. For instance, if a QSAR model indicates that lower LUMO energy is beneficial for activity, future synthetic efforts could focus on introducing more electron-withdrawing groups. Conversely, if steric bulk is found to be detrimental, smaller substituents would be prioritized. This iterative process of QSAR modeling, synthesis, and biological testing is a cornerstone of modern drug discovery.
Chemical Reactivity and Mechanistic Studies
Tautomerism of the Pyridin-2-ol Moiety and its Impact on Reactivity
The pyridin-2-ol moiety of 6-(3-Nitrophenyl)pyridin-2-ol exists in a tautomeric equilibrium between the pyridin-2-ol (hydroxy) form and the pyridin-2(1H)-one (keto) form. This phenomenon is a critical determinant of its chemical reactivity. In most cases, the equilibrium for 2-hydroxypyridines heavily favors the pyridin-2(1H)-one form, a trend that holds true in both the solid state and in various solvents. rsc.org The relative stability of these tautomers can be influenced by factors such as solvent polarity, pH, and the electronic nature of substituents on the pyridine (B92270) ring.
The pyridinol form possesses an aromatic pyridine ring and a phenolic hydroxyl group. Conversely, the pyridone form features a diene system within the ring and an amide-like functionality. The greater stability of the pyridone tautomer is often attributed to the substantial resonance energy of the amide group, which outweighs the loss of aromaticity in the pyridine ring.
This tautomerism directly impacts the molecule's reactivity:
Reactions of the Hydroxy Form : The pyridin-2-ol tautomer can undergo reactions typical of phenols, such as O-alkylation and O-acylation at the hydroxyl group.
Reactions of the Keto Form : The pyridin-2(1H)-one tautomer behaves more like an amide. It can undergo N-alkylation or N-acylation at the nitrogen atom. The presence of the C=C double bonds in the ring allows for addition reactions under certain conditions.
The substituent at the 6-position, the 3-nitrophenyl group, is expected to exert an electronic influence on the tautomeric equilibrium, although the effect is primarily transmitted through the carbon-carbon single bond.
Nucleophilic and Electrophilic Reactivity of the Pyridine Ring
The reactivity of the pyridine ring in this compound is dictated by the interplay of its tautomeric forms and the electronic effects of its substituents: the hydroxyl/oxo group and the 3-nitrophenyl group.
Nucleophilic aromatic substitution (SNAr) on a pyridine ring is generally facilitated by electron-withdrawing groups and requires a good leaving group. The pyridine ring itself is electron-deficient compared to benzene (B151609), which can make it susceptible to nucleophilic attack. However, in the case of this compound, the absence of a conventional leaving group (like a halide) on the pyridine ring makes direct nucleophilic substitution challenging. Reactions would likely require harsh conditions or proceed through alternative mechanisms, which are not commonly observed. While 3-halopyridines are known to be less reactive than 2- or 4-halopyridines in nucleophilic substitutions, the electronic environment of the specific substrate is the ultimate determining factor. sci-hub.se
Electrophilic aromatic substitution (EAS) on the pyridine ring is significantly influenced by the substituents. The hydroxyl group (in the pyridinol tautomer) is a strong activating group and directs electrophiles to the ortho and para positions (positions 3 and 5). Conversely, the pyridine ring nitrogen is deactivating due to its electronegativity, which reduces the electron density of the ring system.
Furthermore, most EAS reactions, such as nitration or sulfonation, are conducted in strongly acidic media. lumenlearning.com Under these conditions, the pyridine nitrogen becomes protonated, forming a pyridinium (B92312) ion. This positively charged species is heavily deactivated towards attack by electrophiles, making EAS reactions on pyridine notoriously difficult to achieve. rsc.orgwikipedia.org The presence of the strongly electron-withdrawing 3-nitrophenyl group further deactivates the entire molecule towards electrophilic attack. Therefore, electrophilic aromatic substitution on the pyridine ring of this compound is expected to be extremely sluggish, if it occurs at all. wikipedia.orglkouniv.ac.in
Reactivity of the Nitro Group: Reduction and Condensation Reactions
The nitro group on the phenyl ring is a versatile functional group that readily undergoes reduction to various other nitrogen-containing functionalities. The reduction of aromatic nitro compounds is a well-established and important transformation in organic synthesis. wikipedia.org The specific product obtained depends on the choice of reducing agent and the reaction conditions.
Common reduction products include:
Amines : Complete reduction of the nitro group yields the corresponding primary amine, 6-(3-aminophenyl)pyridin-2-ol (B112023). This is one of the most common transformations. researchgate.net
Hydroxylamines : Partial reduction can afford the N-arylhydroxylamine. This requires milder reducing agents or carefully controlled conditions. wikipedia.orgmdpi.com
Azo and Azoxy Compounds : Under specific, often basic or neutral conditions with certain reducing agents (like metal hydrides), reductive coupling can occur to form azo (–N=N–) or azoxy (–N=N+(O–)–) compounds. wikipedia.org
The table below summarizes various reagents used for the reduction of aromatic nitro groups.
| Product | Reagents and Conditions | Reference |
|---|---|---|
| Aniline (B41778) | Catalytic hydrogenation (e.g., Pd/C, PtO₂, Raney Nickel) with H₂ | wikipedia.org |
| Aniline | Metals in acidic media (e.g., Fe/HCl, Sn/HCl, Zn/HCl) | wikipedia.org |
| Aniline | Sodium hydrosulfite (Na₂S₂O₄) | wikipedia.org |
| Aniline | Potassium borohydride (B1222165) (KBH₄) with Iodine (I₂) | organic-chemistry.org |
| Hydroxylamine | Zinc dust in aqueous ammonium (B1175870) chloride | wikipedia.org |
| Hydroxylamine | Catalytic transfer hydrogenation (e.g., Rh/C with hydrazine) | wikipedia.org |
| Hydroxylamine | Photoinduced reduction with methylhydrazine | organic-chemistry.org |
| Azo Compound | Metal hydrides (e.g., LiAlH₄) | wikipedia.org |
| Hydrazine Compound | Excess zinc metal with base | wikipedia.org |
Once the nitro group is reduced to an amine, this new functional group can participate in condensation reactions . For example, the resulting 6-(3-aminophenyl)pyridin-2-ol can react with aldehydes or ketones to form Schiff bases (imines).
Ligand Properties of this compound in Coordination Chemistry
Pyridine-based molecules are fundamental ligands in coordination chemistry, capable of forming stable complexes with a wide array of transition metals. wikipedia.org this compound is particularly interesting as a ligand due to its potential for chelation.
This compound can act as a bidentate ligand, coordinating to a metal center through two donor atoms: the pyridine ring nitrogen and the oxygen atom of the deprotonated pyridin-2-ol moiety (the pyridinolate form). This forms a stable five-membered chelate ring, a common and favorable motif in coordination chemistry. The deprotonation of the hydroxyl group upon coordination means it typically acts as a monoanionic ligand.
The coordination behavior can be summarized as follows:
Donor Atoms : Pyridine Nitrogen (N) and Deprotonated Hydroxyl Oxygen (O⁻).
Chelation : Forms a 5-membered ring with the metal ion.
Charge : Acts as a monoanionic (LX-type) ligand.
A wide variety of metal ions can form complexes with such N,O-bidentate ligands. nih.govsemanticscholar.org The geometry of the resulting complex depends on the metal ion's coordination preferences, its oxidation state, and the stoichiometry of the reaction. For example, with octahedral metal ions like Fe(II) or Co(II), complexes with a 2:1 or 3:1 ligand-to-metal ratio, such as [M(L)₂] or [M(L)₃]⁻, could potentially be formed, with other co-ligands satisfying the coordination sphere. researchgate.net The presence of the nitro-substituted phenyl group can influence the electronic properties of the ligand, which in turn affects the stability, color, and electrochemical properties of the resulting metal complexes. mdpi.com
Role of Pyridine Nitrogen and Hydroxyl Oxygen in Chelation
The chelating behavior of this compound is fundamentally dictated by the spatial arrangement and electronic properties of the pyridine ring nitrogen and the exocyclic hydroxyl oxygen atom. These two donor atoms form a bidentate ligand capable of coordinating with a metal ion to form a stable five-membered ring, a common and favored conformation in coordination chemistry. The efficacy of this chelation is a subject of detailed research, with studies on analogous 2-pyridone structures providing significant insights into the coordination dynamics.
The 2-pyridone scaffold, of which this compound is a derivative, is widely recognized for its versatile coordinating abilities. The deprotonation of the hydroxyl group results in a pyridinolate anion, which acts as a potent chelating agent. The coordination typically involves the lone pair of electrons on the pyridine nitrogen and the negative charge on the oxygen atom. This dual participation is crucial for the formation of stable metal complexes.
Research on various 6-substituted-2-pyridones has demonstrated that both the nitrogen and oxygen atoms are actively involved in forming coordination bonds. Crystallographic studies of alkali metal complexes with 6-methyl-2-pyridone, for instance, have revealed that the pyridonate oxygen atom can bridge two or three metal ions, while the nitrogen atom is also involved in coordination, particularly with heavier alkali metals. This bridging capability underscores the versatile role of these donor atoms in forming complex coordination polymers. In some structures, the nitrogen atom bonds to a single metal ion, while in others, it exhibits a rare bridging role.
The electronic nature of the substituent at the 6-position of the pyridone ring can influence the electron density on the donor atoms, thereby modulating the chelation strength. In the case of this compound, the electron-withdrawing nature of the 3-nitrophenyl group is expected to reduce the basicity of the pyridine nitrogen and the oxygen atom. This effect could potentially influence the stability constants of its metal complexes compared to pyridones with electron-donating substituents.
The formation of a stable chelate ring is a key driver for the coordination of 2-pyridone-based ligands. This "chelate effect" leads to enhanced thermodynamic stability of the resulting metal complex compared to coordination with analogous monodentate ligands. The geometry of the 2-pyridone structure is pre-organized for chelation, minimizing the entropic penalty upon coordination.
While specific experimental data on the chelation of this compound were not found, the extensive body of research on the coordination chemistry of 2-pyridone derivatives provides a strong basis for understanding the fundamental roles of the pyridine nitrogen and hydroxyl oxygen in this process. The interplay of these two atoms is central to the chelating properties of this class of compounds.
Biological Activities and Pharmacological Potential of Pyridine and Nitrophenyl Containing Analogues
Antimicrobial Activity Investigations
The pyridine (B92270) nucleus is a foundational structure in many natural products and drugs, and its derivatives are known to exhibit notable antibacterial and antifungal properties. nih.gov The inclusion of a nitrophenyl group can further enhance this activity, making these compounds a subject of significant research interest.
Antibacterial Efficacy (against Gram-positive and Gram-negative bacteria)
Studies on pyridine derivatives have consistently demonstrated their potential as antibacterial agents. For instance, certain nicotinic acid benzylidene hydrazide derivatives containing a nitro substituent have shown potent activity against both Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Escherichia coli. nih.gov The activity of these compounds is often comparable to standard antibiotics. nih.gov
| Compound Type | Bacterial Strain | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| Nicotinic acid hydrazide derivatives (with nitro group) | S. aureus, B. subtilis, E. coli | Comparable to Norfloxacin | nih.gov |
| Mannich base pyridine derivatives | B. subtilis, S. aureus, P. aeruginosa, E. coli | 6.25 - 12.5 | nih.gov |
| Pyridothienopyrimidine derivatives | E. coli | 3.9 | ju.edu.sa |
| Pyridothienopyrimidine derivatives | K. pneumonia, S. aureus | 7.81 | ju.edu.sa |
| Pyridothienopyrimidine derivatives | S. mutans | 15.62 | ju.edu.sa |
Antifungal Efficacy
The antifungal potential of pyridine and nitrophenyl-containing analogues is also well-documented. Nicotinic acid derivatives featuring nitro groups have demonstrated significant activity against fungal strains such as Candida albicans and Aspergillus niger, with efficacy sometimes matching that of the standard antifungal drug fluconazole. nih.gov
Further studies on other pyridine-based compounds have shown high antifungal activity against C. albicans and C. glabrata, with MIC values of 12.5 μg/mL. nih.gov Research into a series of N′-phenylisonicotinohydrazides found that most of the tested compounds exhibited excellent antifungal activity against various phytopathogenic fungi, with some showing potent effects at EC50 values below 1.0 µg/mL. researchgate.net
| Compound Type | Fungal Strain | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| Nicotinic acid hydrazide derivatives (with nitro group) | C. albicans, A. niger | Comparable to Fluconazole | nih.gov |
| Mannich base pyridine derivatives | C. albicans, C. glabrata | 12.5 | nih.gov |
| N′-phenylisonicotinohydrazides | Various phytopathogenic fungi | EC50 < 1.0 | researchgate.net |
Mechanistic Studies of Antimicrobial Action (e.g., cell morphology, growth kinetics, molecular docking)
The antimicrobial action of pyridine and nitrophenyl-containing compounds is multifaceted. For pyridinium (B92312) salts, the mechanism is linked to their adsorption onto the bacterial cell surface, leading to its destruction. mdpi.com Factors such as molecular hydrophobicity and the electron density of the nitrogen atom play a crucial role in this activity. mdpi.com
Molecular docking studies have provided further insight into these mechanisms. For example, certain pyridine carbothioamide analogs have shown favorable binding modes with key bacterial enzymes. nih.gov Docking studies on pyrimidine derivatives predicted that they could act as active ligands against Escherichia coli alkaline phosphatase. ju.edu.sa In the case of antifungal action, it is suggested that pyrimidine analogs can inhibit fungal DNA biosynthesis and protein synthesis. nih.gov This is achieved after the compound is taken up by the fungal cell and converted into metabolites that interfere with these essential cellular processes. nih.gov
Anti-inflammatory and Analgesic Effects
Compounds incorporating pyridine and nitrophenyl moieties have also been investigated for their potential to alleviate inflammation and pain. The mechanisms often involve the modulation of key inflammatory pathways.
In vivo and In vitro Models of Inflammation
The anti-inflammatory properties of these compounds have been evaluated using various experimental models. In vivo studies, such as the carrageenan-induced rat paw edema model, are commonly used to assess the ability of a compound to reduce acute inflammation. scielo.brpensoft.net For instance, a study on 6-(3'-nitrophenyl)pyridazin-3-one derivatives demonstrated significant anti-inflammatory activity. scielo.br Some derivatives of 3-hydroxy-pyridine-4-one have also shown significant anti-inflammatory effects in both carrageenan-induced paw edema and croton oil-induced ear edema models. nih.gov One such compound produced a 67% inhibition in paw edema at a dose of 20 mg/kg. nih.gov
In vitro models, often using lipopolysaccharide (LPS)-stimulated macrophages, allow for the investigation of anti-inflammatory mechanisms at a cellular level. Pyridine derivatives have been shown to significantly inhibit the production of nitric oxide (NO), a key inflammatory mediator, in these cells. researchgate.net
| Compound/Derivative Type | Inflammation Model | Dose/Concentration | % Inhibition of Edema | Reference |
|---|---|---|---|---|
| 6-(3'-nitrophenyl)pyridazin-3-one derivatives | Carrageenan-induced paw edema | Not specified | Significant activity | scielo.br |
| 3-hydroxy-pyridine-4-one derivative (Compound A) | Carrageenan-induced paw edema | 20 mg/kg | 67% | nih.gov |
| N-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine-2-carboxamide | Carrageenan-induced paw edema | Not specified | 46.7% | tbzmed.ac.ir |
| N-[4-chloro-3-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyrimidine-2-carboxamide | Carrageenan-induced paw edema | Not specified | 46.4% | tbzmed.ac.ir |
Pain Modulation Mechanisms
The analgesic effects of these compounds are often linked to their anti-inflammatory properties. The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins—lipid compounds that mediate pain and inflammation. nih.gov
Antitubercular Activity
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, exacerbated by the rise of multidrug-resistant (MDR) strains. nih.govderpharmachemica.com The development of new anti-TB agents is a critical area of research, and compounds containing pyridine and nitrophenyl moieties have shown considerable promise.
A series of 1,3,4-thiadiazole derivatives incorporating pyridine and nitrophenyl groups were synthesized and evaluated for their in vitro activity against the H37Rv strain of M. tuberculosis and an MDR-TB strain. nih.gov Notably, the compound N-(5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide demonstrated significant inhibitory activity, with a Minimum Inhibitory Concentration (MIC) of 9.87 µM against both strains. nih.gov This activity is particularly noteworthy when compared to the standard drug isoniazid, which is largely ineffective against the MDR-TB strain. nih.gov Importantly, these compounds exhibited their antitubercular effects at non-cytotoxic concentrations in mammalian Vero cell lines. nih.gov
In another study, 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives were synthesized and tested. derpharmachemica.com Several compounds in this series showed potent activity, with MICs ranging from 0.5 to 0.8 µM against the virulent H37RV strain, closely approaching the efficacy of the frontline drug Isoniazid (MIC of 0.3 µM). derpharmachemica.com Further research has indicated that the position of the nitro group on a phenyl ring can alter the antitubercular activity of 1,4-dihydropyridine derivatives. nih.gov For instance, a compound with a 3,4-dimethylphenyl carbamoyl side chain showed 63% inhibition of Mtb, but moving a nitro group to the meta-position on the 4-phenyl ring decreased this inhibition to just 13%. nih.gov Chalcone (B49325) derivatives featuring a pyridine ring have also been identified as potent inhibitors of M. tuberculosis H37Rv growth, with IC90 values in the micromolar range (8.9–28 µM). ucl.ac.uk
| Compound Class | Specific Compound Example | Target Strain(s) | Activity (MIC/IC90) | Reference |
| Pyridine and nitro-phenyl linked 1,3,4-thiadiazoles | N-(5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide | H37Rv, MDR-TB | 9.87 µM | nih.gov |
| 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives | Not specified | H37Rv | 0.5 - 0.8 µM | derpharmachemica.com |
| Pyridyl Chalcones | Pyridyl chalcones with dichloro-phenyl A-ring | H37Rv | 8.9–28 µM (IC90) | ucl.ac.uk |
Anthelmintic Activity
Helminth infections affect a vast portion of the global population, and resistance to existing anthelmintic drugs necessitates the discovery of new chemical entities. Pyridine and nitrophenyl derivatives have been explored for this purpose.
In a study of 4,6-disubstituted pyrimidine-2-one derivatives, compounds were evaluated for their anthelmintic activity. derpharmachemica.com The results identified that derivatives containing a nitrophenyl group, specifically 4-(3-nitrophenyl)-6-Phenyl-2(1H)-Pyrimidinone, were among the most potent compounds in the series. derpharmachemica.com Another study investigating 1,2,4-triazole derivatives noted that while some compounds possessing a 4-nitrophenyl moiety were devoid of activity in their specific assay using Rhabditis sp. nematodes, previous research has shown that 1,2,4-triazole derivatives with 4-nitrophenyl groups exhibit strong anthelmintic activity against the Indian worm Pheritima postuma. mdpi.com
Furthermore, a series of novel 3-(3-pyridyl)-oxazolidinone-5-methyl ester derivatives were synthesized and tested for anthelmintic properties against adult Indian earthworms. nih.gov One compound from this series demonstrated a superior effect compared to the standard drug albendazole, with a shorter paralysis time (3.6 ± 0.2 min) and death time (8.1 ± 0.8 min), highlighting its potential for development as a new anthelmintic agent. nih.gov
| Compound Class | Specific Compound Example | Activity Metric | Result | Reference |
| 4,6-Disubstituted Pyrimidine-2-ones | 4-(3-nitrophenyl)-6-Phenyl-2(1H)-Pyrimidinone | Potency Ranking | Among the most potent in the series | derpharmachemica.com |
| 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivatives | Compound 11b | Paralysis/Death Time | 3.6 min / 8.1 min | nih.gov |
| 1,2,4-Triazole Derivatives | Derivative with 4-nitrophenyl moiety | Activity | Potent against Pheritima postuma | mdpi.com |
Antiviral Activity
The pyridine nucleus is a key structural component in many compounds investigated for antiviral properties. researchgate.netresearchgate.net Derivatives have shown activity against a wide range of viruses, including human immunodeficiency viruses (HIV), hepatitis C virus (HCV), hepatitis B virus (HBV), and coronaviruses. researchgate.netnih.gov The mechanisms of action are varied and can include the inhibition of reverse transcriptase, polymerase, viral maturation, and other critical steps in the viral replication cycle. nih.gov
For example, glycosides of pyridine-2-thione and pyridine-2-one derivatives have demonstrated antiviral activities against HIV-1. scientificarchives.com In a study focused on different viral strains, a pyridine-biphenyl glycoside system was evaluated. One compound, in particular, showed significant activity, inhibiting Rotavirus WA by 63.3% and Herpes simplex virus type 1 by 80%. scientificarchives.com Research into pyrimido[4,5-d]pyrimidines, which are structurally related to pyridines, found that certain derivatives with amino-indane substitutions displayed promising and selective antiviral activity against human coronaviruses HCoV-229E and HCoV-OC43 without cellular toxicity. mdpi.com
| Compound Class/System | Target Virus(es) | Activity/Result | Reference |
| Pyridine-biphenyl glycoside | Rotavirus WA, Herpes simplex virus 1 | 63.3% and 80% inhibition, respectively | scientificarchives.com |
| Pyrimido[4,5-d]pyrimidines | Human coronaviruses 229E & OC43 | Intriguing and selective antiviral activity | mdpi.com |
| Pyridine derivatives (general) | HIV, HCV, HBV, RSV, CMV | Broad antiviral activity via various mechanisms | researchgate.netnih.gov |
Anticancer and Antitumor Properties
Pyridine and its derivatives are foundational scaffolds in the development of anticancer agents, with numerous compounds being evaluated for their efficacy against various cancer cell lines. arabjchem.orgekb.egirjet.net The nitrogen atom in the pyridine ring can form hydrogen bonds, contributing to the affinity of these molecules for biological targets like DNA. irjet.net
In a study of novel pyrazolo[3,4-b]pyridine derivatives, two series of compounds were synthesized and tested against cervical (HeLa), breast (MCF-7), and colon (HCT-116) cancer cell lines. nih.gov One compound, 9a , showed the highest anticancer activity against HeLa cells with an IC50 value of 2.59 µM, comparable to the standard drug doxorubicin (IC50 = 2.35 µM). Another compound, 14g , was particularly effective against MCF-7 and HCT-116 cell lines, with IC50 values of 4.66 µM and 1.98 µM, respectively. nih.gov
Other research has highlighted the potential of different pyridine analogues. A study involving pyridine, pyran, and pyrimidine derivatives identified a pyridine series compound that showed selectivity towards leukemia cell lines. chemijournal.com Additionally, trifluoromethyl pyridine derivatives have been found to be potent against various cancer cell lines at nanomolar concentrations. chemijournal.com The anticancer potential of these heterocyclic compounds is a subject of ongoing and intensive research. arabjchem.org
| Compound Series | Specific Compound | Cancer Cell Line(s) | Activity (IC50) | Reference |
| Pyrazolo[3,4-b]pyridines | 9a | HeLa | 2.59 µM | nih.gov |
| Pyrazolo[3,4-b]pyridines | 14g | MCF-7, HCT-116 | 4.66 µM, 1.98 µM | nih.gov |
| Trifluoromethyl Pyridines | Compound 13 | Various | Nanomolar concentrations | chemijournal.com |
| Tetralin-6-ylpyridines | Compound 14 | HepG2 (Liver) | Effective | chemijournal.com |
| Tetralin-6-ylpyridines | Compound 15 | MCF-7 (Breast) | Selective action | chemijournal.com |
Neurological and Central Nervous System Activities
Compounds containing pyridine and nitrophenyl structures have been investigated for their effects on the central nervous system (CNS), particularly as inhibitors of key enzymes involved in neurodegenerative diseases like Parkinson's and Alzheimer's. researchgate.netnih.gov
Monoamine oxidases (MAO-A and MAO-B) are enzymes that metabolize neurotransmitters, and their inhibition is a therapeutic strategy for neurological disorders. mdpi.com Selective MAO-B inhibitors are particularly sought after for treating Parkinson's disease. researchgate.net
A study of 24 pyridazinobenzylpiperidine derivatives found that most compounds were more effective at inhibiting MAO-B than MAO-A. nih.govnih.gov The most potent compound, designated S5 , exhibited an IC50 value of 0.203 µM for MAO-B and a selectivity index of 19.04 for MAO-B over MAO-A. nih.govnih.gov Kinetic studies revealed that this inhibition was of a competitive and reversible type. nih.gov In a different study, simple nitroindazoles were shown to be competitive and reversible inhibitors of human MAO-B. researchgate.net Specifically, 5-nitroindazole was a potent inhibitor of human MAO-B with an IC50 of 0.99 µM and a Ki of 0.102 µM. researchgate.net
| Compound Class | Specific Compound | Target | Activity (IC50) | Selectivity (SI for MAO-B) | Reference |
| Pyridazinobenzylpiperidine Derivatives | S5 | hMAO-B | 0.203 µM | 19.04 | nih.govnih.gov |
| Pyridazinobenzylpiperidine Derivatives | S16 | hMAO-B | 0.979 µM | Not specified | nih.govnih.gov |
| Nitroindazoles | 5-Nitroindazole | hMAO-B | 0.99 µM | Not specified | researchgate.net |
| Nitroindazoles | 7-Nitroindazole | hMAO-B | 27.8 µM | Not specified | researchgate.net |
Inhibiting cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a primary therapeutic approach for managing Alzheimer's disease. mdpi.commdpi.com Pyridine derivatives have been designed and synthesized to act as cholinesterase inhibitors. nih.govgoogle.com
A series of pyridine derivatives featuring a carbamic or amidic function were synthesized and tested against both human AChE (hAChE) and human BuChE (hBChE). nih.gov Within this series, a carbamate designated as compound 8 was the most potent hAChE inhibitor, with an IC50 of 0.153 µM. Another carbamate, compound 11 , was the most effective inhibitor of hBChE, with an IC50 of 0.828 µM. nih.gov Molecular docking studies suggested that compound 8 acts as a mixed-type inhibitor, binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. nih.gov These compounds were also found to inhibit the self-aggregation of the Aβ42 peptide, another key pathological process in Alzheimer's disease. nih.gov
| Compound Class | Specific Compound | Target | Activity (IC50) | Inhibition Mechanism | Reference |
| Pyridine Carbamate Derivatives | Carbamate 8 | hAChE | 0.153 µM | Mixed (CAS and PAS) | nih.gov |
| Pyridine Carbamate Derivatives | Carbamate 11 | hBChE | 0.828 µM | Not specified | nih.gov |
Receptor Binding Studies (e.g., Cannabinoid CB1 receptor allosteric modulation of related structures)
While direct receptor binding studies for 6-(3-Nitrophenyl)pyridin-2-ol are not extensively documented in publicly available literature, the broader class of diarylureas and related heterocyclic compounds has been a subject of interest in the context of allosteric modulation of the Cannabinoid CB1 receptor. nih.govnih.gov The CB1 receptor, a G-protein-coupled receptor (GPCR), is a key component of the endocannabinoid system and is highly expressed in the central nervous system. nih.gov Allosteric modulators offer a nuanced approach to receptor modulation compared to traditional orthosteric ligands, as they bind to a site topographically distinct from the primary ligand binding site, thereby altering the receptor's affinity and/or efficacy for endogenous or exogenous ligands. realmofcaring.orgnih.gov
Research into CB1 receptor allosteric modulators has identified various chemical scaffolds, including indole derivatives and urea-based compounds. researchgate.net Structure-activity relationship (SAR) studies on diarylurea analogues have highlighted the importance of specific structural features for activity at the CB1 receptor. For instance, modifications to the 2-aminopyridine moiety and the presence of electron-deficient aromatic groups have been shown to be crucial for potency. nih.gov These findings suggest that the electronic and structural characteristics of the nitrophenyl and pyridin-2-ol moieties in this compound could potentially allow for interactions with allosteric binding sites on receptors like the CB1 receptor.
Negative allosteric modulators (NAMs) of the CB1 receptor are of particular therapeutic interest as they can attenuate the effects of receptor agonists without directly competing for the orthosteric binding site, which may offer a better safety profile. mdpi.com The complex pharmacology of known allosteric modulators, which can enhance agonist binding while acting as functional antagonists, underscores the intricate nature of these interactions. nih.gov Further investigation into compounds like this compound is warranted to determine their potential as CB1 receptor allosteric modulators.
Antioxidant Activity
The presence of a hydroxyl group on the pyridine ring, as in the pyridin-2-ol tautomer, is a key structural feature that can contribute to antioxidant activity. Phenolic compounds are well-known antioxidants due to their ability to donate a hydrogen atom to free radicals, thereby neutralizing them. The stability of the resulting phenoxyl radical is a crucial factor in determining the antioxidant efficacy.
Furthermore, the electronic nature of the substituents on the aromatic rings can influence the antioxidant capacity. The presence of an electron-withdrawing group like the nitro group can modulate the electrochemical properties of the molecule, which may impact its ability to participate in redox reactions. researchgate.net Research on other heterocyclic compounds has shown that the introduction of specific substituents can enhance antioxidant properties. mdpi.com Therefore, it is plausible that this compound possesses antioxidant activity, although experimental validation is necessary to quantify its potency.
Structure-Activity Relationships (SAR) Derived from Related Compounds
Impact of Nitrophenyl Position on Biological Efficacy
The position of the nitro group on the phenyl ring is a critical determinant of the biological activity of nitrophenyl-containing compounds. While specific SAR studies for this compound are not detailed, general principles from medicinal chemistry suggest that altering the substitution pattern from meta (3-position) to ortho (2-position) or para (4-position) would significantly impact the molecule's electronic distribution, steric profile, and ability to interact with biological targets.
For instance, in a series of substituted pyridin-2(1H)-ones, the nature and position of substituents on an attached ring were found to have a significant effect on their biological activity. nih.gov The nitro group is a strong electron-withdrawing group, and its position influences the molecule's dipole moment and its capacity for hydrogen bonding and other non-covalent interactions. These factors are crucial for receptor binding and pharmacological activity. The antibacterial activity of nitrofuran derivatives, for example, is related to the enzymatic reduction of the nitro group, a process that would be influenced by its electronic environment. researchgate.net Therefore, the 3-nitro substitution in this compound likely confers a specific pharmacological profile that would differ from its 2-nitro and 4-nitro isomers.
Influence of Pyridin-2-ol Tautomeric Forms on Bioactivity
The pyridin-2-ol moiety of this compound exists in a tautomeric equilibrium with its pyridin-2(1H)-one form. This tautomerism is a key feature that can profoundly influence the compound's biological activity by affecting its physicochemical properties such as lipophilicity, hydrogen bonding capability, and aromaticity. nih.govresearchgate.net The equilibrium between the enol-like pyridin-2-ol and the keto-like pyridin-2(1H)-one can be influenced by the solvent environment and the nature of substituents on the pyridine ring. researchgate.net
Effects of Derivatization on Pharmacological Profile
The pharmacological profile of this compound can be significantly altered through chemical derivatization. Modification of the core structure can lead to changes in potency, selectivity, and pharmacokinetic properties. For example, in a study of 3,5-disubstituted pyridin-2(1H)-ones, methylation of the oxygen atom to form a 2-methoxypyridine (B126380) derivative resulted in a compound with enhanced analgesic effects. nih.gov This indicates that even small structural modifications can have a profound impact on biological activity.
Derivatization can target several positions on the this compound scaffold. Alkylation or acylation of the pyridin-2-ol oxygen or the pyridin-2(1H)-one nitrogen would block the tautomerism and could lead to compounds with distinct biological activities. Furthermore, modification of the nitro group, for instance, by reduction to an amino group, would dramatically alter the electronic properties and introduce a new site for further functionalization. The synthesis and evaluation of such derivatives are crucial for exploring the full therapeutic potential of this chemical class and for developing compounds with optimized pharmacological profiles. Studies on related thiazolo[4,5-b]pyridin-2-ones and 3-(pyridine-3-yl)-2-oxazolidinone derivatives have shown that systematic structural modifications can lead to the identification of potent and selective antimicrobial agents. mdpi.comnih.gov
Applications in Advanced Materials and Chemical Probes
Future Research Directions and Therapeutic Prospects for 6 3 Nitrophenyl Pyridin 2 Ol
The unique chemical architecture of 6-(3-nitrophenyl)pyridin-2-ol, featuring a nitrophenyl group attached to a pyridin-2-ol core, presents a compelling scaffold for further scientific investigation. The pyridin-2-one motif is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive natural products and synthetic compounds. nih.govresearchgate.net This foundation suggests significant, yet largely untapped, potential for this compound in both therapeutic and materials science applications. The following sections outline key future research directions that could unlock the full potential of this compound and its derivatives.
Q & A
Q. How can researchers design an efficient synthetic route for 6-(3-nitrophenyl)pyridin-2-ol?
A viable approach involves multi-step functionalization of the pyridine core. For example:
- Step 1 : Introduce the 3-nitrophenyl group via Suzuki-Miyaura coupling using a halogenated pyridin-2-ol precursor (e.g., 6-bromopyridin-2-ol) and a 3-nitrophenylboronic acid catalyst under palladium catalysis .
- Step 2 : Optimize reaction conditions (e.g., solvent, temperature) to enhance regioselectivity and yield. Dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) may improve solubility of intermediates .
- Step 3 : Purify the product using column chromatography or recrystallization to achieve >95% purity, verified by HPLC .
Q. What spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Confirm the presence of the pyridine ring (δ 7.5–8.5 ppm for aromatic protons) and nitrophenyl group (distinct splitting patterns due to electron-withdrawing effects) .
- FT-IR : Identify hydroxyl (-OH) stretching (~3200 cm⁻¹) and nitro (-NO₂) asymmetric/symmetric vibrations (~1520 and 1350 cm⁻¹) .
- Mass Spectrometry : Use high-resolution MS (HRMS) to validate the molecular ion peak (expected m/z ~231.05 for C₁₁H₈N₂O₃) .
Q. How can researchers address solubility challenges during purification?
- Solvent Screening : Test polar aprotic solvents (e.g., DMSO, DMF) for dissolution, followed by anti-solvent precipitation (e.g., water or hexane) .
- Derivatization : Temporarily protect the hydroxyl group with a silylating agent (e.g., TMSCl) to improve solubility in non-polar solvents .
Advanced Research Questions
Q. What role does the nitro group play in modulating the electronic properties of this compound?
The nitro group acts as a strong electron-withdrawing substituent, which:
- Reduces electron density on the pyridine ring, enhancing electrophilic substitution reactivity at the para-position .
- Stabilizes negative charges in intermediates during catalytic reactions (e.g., coupling reactions), as observed in analogous trifluoromethylpyridine systems .
- Experimental Validation : Compare Hammett substituent constants (σₘ) of nitro vs. other groups via kinetic studies .
Q. How can computational chemistry predict the bioactivity of this compound?
- Molecular Docking : Simulate interactions with biological targets (e.g., PDE4B enzymes) using crystal structures from the PDB (e.g., 3G45, 2QYL) . Key residues (e.g., UCR2 domain) may form hydrogen bonds with the hydroxyl and nitro groups.
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and nucleophilic attack sites .
Q. What strategies resolve contradictions in reported synthetic yields for nitro-substituted pyridines?
- Meta-Analysis : Compare reaction parameters (e.g., catalyst loading, solvent polarity) across studies. For example, Pd(PPh₃)₄ may outperform Pd(OAc)₂ in cross-coupling reactions due to better stability .
- Control Experiments : Test competing pathways (e.g., nitro group reduction under reductive conditions) using TLC monitoring .
Q. How does the hydroxyl group influence the supramolecular assembly of this compound?
- X-Ray Crystallography : Reveals intermolecular hydrogen bonding between the hydroxyl group and nitro oxygen, forming 1D chains or 2D sheets. Compare with analogues like 4,6-dimethylpyridin-2-ol .
- Thermal Analysis : Differential scanning calorimetry (DSC) can correlate melting points with crystal packing efficiency .
Q. What are the implications of replacing the nitro group with other substituents (e.g., CF₃, Cl)?
- SAR Studies : Nitro groups enhance binding affinity to enzymes (e.g., PDE4B inhibitors) compared to hydrophobic groups like CF₃, as shown in structural studies .
- Electronic Effects : Nitro-substituted derivatives exhibit lower LUMO energies, favoring charge-transfer interactions in materials science applications .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
